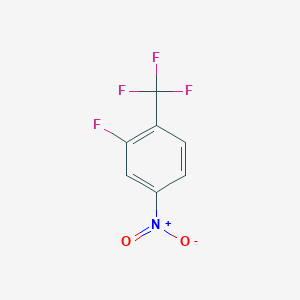

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKVQPNHGFUXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565792 | |

| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69411-67-2 | |

| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution Using Fluoronitroarenes

A prominent method for accessing derivatives of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene involves nucleophilic aromatic substitution (SNAr) reactions. In one documented procedure, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene serves as a starting material for synthesizing brominated intermediates. For example, 2-bromo-4-methylphenol reacts with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in dimethylformamide (DMF) at 110°C under basic conditions (K₂CO₃), yielding 2-bromo-4-methyl-1-(2-nitro-4-(trifluoromethyl)phenoxy)benzene with a 72% isolated yield. Although this reaction focuses on functionalizing the fluoronitroarene rather than synthesizing it, the conditions highlight the stability of the nitro and trifluoromethyl groups under elevated temperatures and basic environments.

The regioselectivity of such reactions is influenced by the electron-withdrawing effects of the trifluoromethyl and nitro groups, which activate specific positions on the aromatic ring for substitution. The fluorine atom’s ortho-directing nature further guides the placement of incoming nucleophiles, ensuring predictable product formation.

Analytical Characterization and Reaction Optimization

Spectroscopic Validation

Structural confirmation of this compound derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy. For example, in the synthesis of 2-bromo-4-methyl-1-(2-nitro-4-(trifluoromethyl)phenoxy)benzene, distinct signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include a doublet at δ 8.25 ppm (J = 2.7 Hz, 1H) and a singlet at δ 2.38 ppm for the methyl group, confirming successful substitution. The ¹³C NMR spectrum further reveals resonances corresponding to the trifluoromethyl carbon (δ 125.1 ppm, q, J = 272 Hz) and nitro-bearing aromatic carbons (δ 148.3 ppm).

| Spectroscopic Data | Observation |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.25 (d, J = 2.7 Hz, 1H), 2.38 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 148.3 (C-NO₂), 125.1 (CF₃, q, J = 272 Hz) |

| HRMS (ESI) | m/z 498.0170 ([M+H]⁺, calcd 498.0164) |

Yield Optimization and Purification

The isolation of this compound derivatives often involves sequential washes with aqueous NaOH, water, and brine, followed by recrystallization from dichloromethane and petroleum ether. These steps remove unreacted starting materials and inorganic salts, achieving purities >95% as validated by thin-layer chromatography (TLC). The use of DMF as a polar aprotic solvent enhances reaction rates by stabilizing transition states in SNAr mechanisms, while K₂CO₃ acts as both a base and a desiccant.

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of N-(2-fluoro-4-chlorophenyl)valine, a building block for bioactive molecules. In one protocol, the compound undergoes nucleophilic displacement with α-ethynyl-m-phenoxybenzyl bromide to form esters with potential insecticidal activity. The reaction’s efficiency (87% yield) underscores the compound’s utility in multi-step synthetic routes.

Materials Science Applications

The trifluoromethyl group’s electron-withdrawing properties make derivatives of this compound valuable in designing liquid crystals and dielectric materials. For instance, brominated analogs are employed in Suzuki-Miyaura cross-coupling reactions to construct conjugated polymers with tailored optoelectronic properties .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 2-Fluoro-4-amino-1-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Physical and Electronic Properties

- Electron-Withdrawing Effects : The trifluoromethyl and nitro groups in the target compound create a strong electron-deficient aromatic ring, directing electrophilic attacks to the ortho and para positions relative to the fluorine atom. This contrasts with methyl-substituted analogs (e.g., 4-Methyl-2-nitro-1-(trifluoromethyl)benzene), where the electron-donating methyl group reduces ring activation .

- Melting Points and Solubility : Halogen substitutions (Cl, Br, I) generally increase molecular weight and melting points compared to fluorine. For example, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (MW: 233.55 g/mol) has higher lipophilicity than the target compound (MW: 225.10 g/mol), affecting solubility in aqueous matrices .

Research Findings and Industrial Relevance

- Chromatography : The target compound’s fluorine atom minimizes steric hindrance, allowing efficient derivatization of aliphatic amines (e.g., spermidine, putrescine) in wine samples, as confirmed by X-ray crystallography and ¹⁹F NMR .

- Pharmaceutical Synthesis : Chlorinated analogs (e.g., 1-Chloro-4-(trifluoromethyl)benzene) are widely used as solvents in drug synthesis, but the absence of a nitro group limits their utility in directed coupling reactions .

Actividad Biológica

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is an organic compound characterized by the molecular formula CHFNO. This compound features a trifluoromethyl group, a nitro group, and a fluorine atom, which contribute to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for its applications in medicinal chemistry, agrochemicals, and material science.

The biological activity of this compound is primarily influenced by its functional groups:

- Enzyme Interactions: The nitro group can be reduced to an amino group, which may interact with enzymes or receptors, altering their activity. This transformation is significant in drug design where target specificity is crucial .

- Membrane Permeability: The trifluoromethyl group increases the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The potential for this compound to act against various pathogens is under investigation. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies have shown that nitroaromatic compounds can exhibit anticancer activity through mechanisms such as inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related enzymes are being explored .

Case Studies

- Antimicrobial Screening: A study screened various fluorinated compounds for antimicrobial activity, revealing that similar derivatives showed promising results against Gram-positive bacteria. Further investigation into this compound's efficacy is warranted .

- Anticancer Investigations: In vitro studies on related compounds have demonstrated inhibition of cancer cell proliferation. The IC values for these compounds were found to be below 20 µM, indicating potential therapeutic applications .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 201.10 g/mol |

| Antimicrobial Activity | Potential against Gram-positive bacteria |

| Anticancer Activity | IC < 20 µM in related studies |

| Mechanism of Action | Enzyme interaction, apoptosis induction |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoro-4-nitro-1-(trifluoromethyl)benzene, and how can substituent positioning influence reaction pathways?

- Methodological Answer : Synthesis typically involves nitration and halogenation steps. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are meta-directing, while fluorine (-F) is ortho/para-directing. This electronic interplay requires precise control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration at low temperatures). For example, in structurally similar compounds like 2-chloro-1-nitro-4-(trifluoromethyl)benzene, nitration at 0–5°C minimizes side reactions .

- Safety Note : Use protective gear (gloves, goggles) and ensure waste is handled by certified agencies due to nitro group toxicity .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- ¹⁹F NMR : Detects trifluoromethyl (-CF₃) and fluorine substituents. For 1-fluoro-2-nitro-4-trifluoromethyl-benzene (CAS 367-86-2), δ ~ -60 ppm (CF₃) and δ ~ -110 ppm (Ar-F) are typical .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 209 for C₇H₃F₄NO₂) confirm molecular weight .

- X-ray Crystallography : Resolves nitro/fluoro spatial arrangements, as seen in related fluorobenzoyl derivatives .

Q. What are the stability concerns for this compound under varying storage conditions?

- Methodological Answer : Nitroaromatics are light- and heat-sensitive. Store at -20°C in amber vials under inert gas. Similar compounds like 2-bromo-4-nitro-1-(trifluoromethoxy)benzene degrade upon repeated freeze-thaw cycles; single-use aliquots are recommended .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and trifluoromethyl groups deactivate the benzene ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. For example, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9) reacts sluggishly with aryl boronic acids at 80–100°C in toluene/EtOH . Comparative studies with chloro/bromo analogs (e.g., 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene, CAS 2375-97-5) show halogen electronegativity impacts reaction rates .

Q. What computational methods are effective in predicting the regioselectivity of electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution. For this compound, the LUMO map reveals preferential attack at the 5-position due to nitro/CF₃ meta-directing effects . Validation via Hammett constants (σ⁺ for -CF₃ = +0.88) aligns with experimental nitration patterns .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Conflicting solubility reports arise from polymorphic forms or hydration. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (CAS 223127-47-7) shows 95% purity in DMSO but precipitates in water. Use Hansen Solubility Parameters (HSPs) to optimize solvent blends (e.g., DCM/EtOAc for recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.